![molecular formula C11H11ClN6O B11846134 2-Amino-4-chloro-7-((1-methyl-1H-pyrazol-3-yl)methyl)-5H-pyrrolo[2,3-d]pyrimidin-6(7H)-one](/img/structure/B11846134.png)
2-Amino-4-chloro-7-((1-methyl-1H-pyrazol-3-yl)methyl)-5H-pyrrolo[2,3-d]pyrimidin-6(7H)-one
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Overview
Description
2-Amino-4-chloro-7-((1-methyl-1H-pyrazol-3-yl)methyl)-5H-pyrrolo[2,3-d]pyrimidin-6(7H)-one is a heterocyclic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-chloro-7-((1-methyl-1H-pyrazol-3-yl)methyl)-5H-pyrrolo[2,3-d]pyrimidin-6(7H)-one typically involves multi-step organic reactions. One common approach includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process may include continuous flow reactors, automated systems, and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
2-Amino-4-chloro-7-((1-methyl-1H-pyrazol-3-yl)methyl)-5H-pyrrolo[2,3-d]pyrimidin-6(7H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify specific functional groups.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures, solvents, and catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
Anticancer Properties
Research has indicated that derivatives of pyrrolo[2,3-d]pyrimidines exhibit significant anticancer activity. For instance, compounds similar to 2-Amino-4-chloro-7-((1-methyl-1H-pyrazol-3-yl)methyl)-5H-pyrrolo[2,3-d]pyrimidin-6(7H)-one have been evaluated for their ability to inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines . The mechanism often involves the modulation of specific signaling pathways related to cell growth and survival.
Antimicrobial Activity
The compound has also shown promise as an antimicrobial agent. Studies have demonstrated that certain derivatives can effectively inhibit the growth of bacteria and fungi, making them candidates for further development as antibiotics . The structure–activity relationship (SAR) studies indicate that modifications at specific positions can enhance antimicrobial potency.
Antidiabetic Effects
In vivo studies have highlighted the potential of pyrrolopyrimidine derivatives in managing hyperglycemia. Compounds related to this compound have been tested for their antihyperglycemic effects, showing beneficial impacts on glucose metabolism .
Case Study 1: Anticancer Activity
In a study published in the Bulletin of the Chemical Society of Ethiopia, researchers synthesized a series of pyrrolo[2,3-d]pyrimidine derivatives and evaluated their anticancer properties against various human cancer cell lines. The results demonstrated that certain modifications to the core structure significantly enhanced cytotoxicity against cancer cells while exhibiting low toxicity towards normal cells .
Case Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties of modified pyrrolopyrimidine compounds. The study found that specific derivatives displayed strong activity against resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli. This research underlines the potential of these compounds in addressing antibiotic resistance .
Mechanism of Action
The mechanism of action of 2-Amino-4-chloro-7-((1-methyl-1H-pyrazol-3-yl)methyl)-5H-pyrrolo[2,3-d]pyrimidin-6(7H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrrolo[2,3-d]pyrimidine derivatives and pyrazole-containing molecules. Examples include:
- 2-Amino-4-chloro-7-(pyrazol-3-yl)-5H-pyrrolo[2,3-d]pyrimidin-6(7H)-one
- 2-Amino-4-chloro-7-(1H-pyrazol-3-yl)-5H-pyrrolo[2,3-d]pyrimidin-6(7H)-one
Biological Activity
2-Amino-4-chloro-7-((1-methyl-1H-pyrazol-3-yl)methyl)-5H-pyrrolo[2,3-d]pyrimidin-6(7H)-one is a compound of significant interest due to its potential therapeutic applications, particularly in oncology and endocrinology. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic implications, and relevant research findings.
The molecular formula of the compound is C11H11ClN6O, with a molecular weight of 278.7 g/mol. The compound features a pyrrolo[2,3-d]pyrimidine core, which is known for its diverse biological activities.
Research indicates that this compound acts primarily as an androgen receptor (AR) modulator. It has been shown to exhibit both antagonistic and agonistic properties depending on the cellular context. The following mechanisms have been identified:
- Androgen Receptor Antagonism : The compound demonstrates high affinity for AR and effectively inhibits the proliferation of prostate cancer cell lines, making it a candidate for treating AR-dependent conditions such as prostate cancer .
- Kinase Inhibition : It has been noted for its inhibitory effects on various kinases, including FLT3 and CDK (cyclin-dependent kinase) pathways, which are critical in cancer cell proliferation and survival .
Biological Activity Data
Case Studies
Several studies have explored the efficacy of this compound in various cancer models:
- Prostate Cancer Models : In vitro studies showed that the compound significantly reduced the viability of AR-overexpressing prostate cancer cells, highlighting its potential as a therapeutic agent in AR-dependent malignancies .
- Acute Myeloid Leukemia (AML) : A study demonstrated that derivatives of this compound exhibited potent inhibition of FLT3, which is crucial for AML pathogenesis. The structure-activity relationship (SAR) indicated the importance of the pyrimidine-fused heterocycle for enhanced activity against FLT3 and CDKs .
Safety Profile and Pharmacokinetics
The safety profile of this compound appears favorable based on preliminary studies. It shows low potential for drug-drug interactions and demonstrates adequate water solubility, which are critical factors for drug development .
Properties
Molecular Formula |
C11H11ClN6O |
---|---|
Molecular Weight |
278.70 g/mol |
IUPAC Name |
2-amino-4-chloro-7-[(1-methylpyrazol-3-yl)methyl]-5H-pyrrolo[2,3-d]pyrimidin-6-one |
InChI |
InChI=1S/C11H11ClN6O/c1-17-3-2-6(16-17)5-18-8(19)4-7-9(12)14-11(13)15-10(7)18/h2-3H,4-5H2,1H3,(H2,13,14,15) |
InChI Key |
HXCLEFLBRIQJPU-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC(=N1)CN2C(=O)CC3=C2N=C(N=C3Cl)N |
Origin of Product |
United States |
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